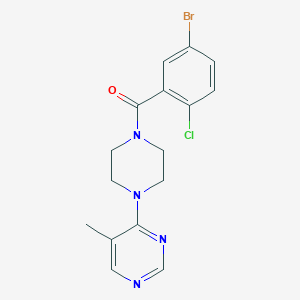
2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride is a chemical compound with the CAS Number: 1989672-73-2 . It has a molecular weight of 201.65 . The IUPAC name for this compound is 2,3,4,5-tetrahydrobenzo [f] [1,4]oxazepin-7-ol hydrochloride .
Molecular Structure Analysis
The InChI code for 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride is 1S/C9H11NO2.ClH/c11-8-1-2-9-7 (5-8)6-10-3-4-12-9;/h1-2,5,10-11H,3-4,6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Dopaminergic Activity
Studies have synthesized and evaluated the dopaminergic activity of substituted benzazepines, including compounds structurally related to "2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride." These compounds demonstrated significant agonist activities at central and peripheral dopamine receptors. The most potent compounds exhibited enhanced dopaminergic activity, suggesting potential applications in neurological and psychiatric disorders where dopaminergic systems are implicated (Pfeiffer et al., 1982).
Electrochromic Polymers
Research into donor-acceptor systems for achieving low bandgap black polymer electrochromes has been explored. These materials, which include structural motifs similar to "2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride," absorb virtually the entire visible spectrum and show promise for applications in smart windows and display technologies (İçli et al., 2010).
Synthetic Methodologies
Innovative synthetic routes have been developed for tetrahydro-benzoxazepines, demonstrating the versatility of these compounds in chemical synthesis. Such methodologies provide a foundation for the development of new therapeutic agents with benzoxazepine cores, reflecting the structural relevance of "2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride" in medicinal chemistry (Sekhar et al., 2001).
Receptor Antagonism and Agonism
Compounds closely related to "2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride" have been studied for their receptor antagonistic and agonistic properties. For example, SCH23390, a classic D1 dopamine receptor antagonist, has been shown to directly inhibit G protein-coupled inwardly rectifying potassium channels, indicating its multifaceted pharmacological activities and potential utility in research on dopamine-related functions and disorders (Kuzhikandathil & Oxford, 2002).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-8-1-2-9-7(5-8)6-10-3-4-12-9;/h1-2,5,10-11H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLCUWMRWPEICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenethyl)-3-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2560194.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2560198.png)
![3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2560199.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2560201.png)
![3,7,9-trimethyl-1-pentyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2560203.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2560207.png)


